molecular formula C10H8N2O3S2 B7754664 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B7754664
M. Wt: 268.3 g/mol
InChI Key: ACOIKGIUQGERMN-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a benzamide derivative featuring a thiazolidinone core substituted with a sulfanylidene (C=S) and oxo (C=O) group.

Properties

IUPAC Name

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c13-7-4-2-1-3-6(7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOIKGIUQGERMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfanylidene Stabilization

The sulfanylidene group (-S-) is prone to oxidation, necessitating anaerobic conditions during synthesis. Sodium hydrosulfide (NaSH) or thiourea is often employed to reintroduce the thioxo group if oxidation occurs.

Critical Parameters :

  • Atmosphere : Nitrogen or argon

  • Reagent : Thiourea in ethanol under reflux

  • Yield Recovery : 80–90%

Regioselective Modifications

Selective functionalization of the thiazolidinone ring is achieved by protecting the hydroxyl group of the benzamide moiety. Trimethylsilyl chloride (TMSCl) or acetylating agents (e.g., acetic anhydride) are used to temporarily block reactive sites.

Alternative Synthetic Pathways

One-Pot Condensation

A streamlined approach condenses 2-hydroxybenzoic acid, thiourea, and chloroacetic acid in a single reactor. This method reduces purification steps but requires precise stoichiometric control.

Conditions :

  • Solvent : Glacial acetic acid

  • Catalyst : Sodium acetate

  • Temperature : 100°C for 6 hours

  • Yield : 45–55%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields. For example, a mixture of 2-hydroxybenzoic acid, thiazolidinone precursor, and EDC/HOBt in DMF achieves 75% yield in 30 minutes at 100°C.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Technique Key Data
IR (KBr) 1680 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=S), 1250 cm⁻¹ (C-O phenolic)
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, NH), δ 8.1–7.3 (m, aromatic), δ 4.3 (s, 2H, thiazolidinone)
LC-MS [M+H]⁺ m/z = 295.1 (calculated), 295.0 (observed)

Challenges and Optimization

Byproduct Formation

Competing reactions, such as over-oxidation of the sulfanylidene group or esterification of the hydroxyl group, are mitigated by:

  • Low-Temperature Coupling : Maintaining reactions below 25°C.

  • Selective Catalysts : Using TEA instead of stronger bases.

Scalability Issues

Industrial-scale production faces challenges in maintaining yield and purity. Continuous-flow reactors and immobilized enzymes (e.g., lipases) are under investigation to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, modulating their activity. For instance, some thiazolidinone derivatives act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities.

Comparison with Similar Compounds

Core Modifications in Thiazolidinone Derivatives

The target compound’s thiazolidinone ring distinguishes it from other benzamide derivatives. Key structural variations among analogues include:

Compound Name Core Structure Substituents on Thiazolidinone Benzamide Modifications Reference
2-Hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide 1,3-thiazolidin-4-one, 2-thioxo None 2-hydroxybenzamide
N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides 1,3-thiazolidin-4-one 5-methyl, 2-aryl Unsubstituted benzamide
2-Hydroxy-N-(2,4-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)benzamide Spiro indoline-thiazolidinone 2,4-dioxo, spiro indoline 2-hydroxybenzamide
2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide (RM-4848) 1,3-thiazole (non-thiazolidinone) 5-chloro 2-hydroxybenzamide

Key Observations :

  • The sulfanylidene (C=S) group at position 2 of the thiazolidinone ring is unique to the target compound and its close derivatives .
  • Replacement of the thiazolidinone with a thiazole ring () alters electronic properties and bioactivity .

Comparison with Analogues

  • N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (): Synthesized via Schiff base formation followed by cyclization with thioglycolic acid, yielding 70-85% .
  • Spiro indoline-thiazolidinones (): Cyclization of isatin hydrazones with thioglycolic acid, achieving moderate yields (50-65%) .
  • RM-4848 derivatives (): Salt formation with amines (e.g., ethanolamine) to enhance solubility .

Spectral Characterization

Key Spectral Features of the Target Compound

  • IR: Absence of ν(S-H) (~2500-2600 cm⁻¹) confirms the thione tautomer (C=S); ν(C=O) at ~1680 cm⁻¹ (benzamide) and ~1700 cm⁻¹ (thiazolidinone) .
  • ¹H-NMR : Aromatic protons (δ 6.8-7.8 ppm), NH resonance (δ ~10.2 ppm) .

Comparative Spectral Data

Compound Class IR (ν C=S, cm⁻¹) ¹H-NMR (NH, ppm) Key Distinguishing Features Reference
Target Compound 1247-1255 ~10.2 Thione tautomer dominance
Spiro indoline-thiazolidinones 1258-1265 10.5-11.0 Spiro C-H (δ 4.5-5.0 ppm)
5-Methyl-thiazolidinones 1230-1240 9.8-10.0 Methyl group (δ 2.1-2.3 ppm)

Anticancer Activity

  • N-[2-(substitutedphenyl)-5-methyl-4-oxo-thiazolidin-3-yl]benzamides ():
    • Compound 4c achieved 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL, comparable to doxorubicin .

Anti-inflammatory Activity

  • Spiro indoline-thiazolidinones (): Significant reduction in carrageenan-induced paw edema (45-60% inhibition at 50 mg/kg) .

Antiviral Potential

  • RM-4848 derivatives (): Crystalline salts with ethanolamine showed enhanced bioavailability, though specific antiviral data are unreported .

Biological Activity

2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The compound is synthesized through a reaction involving substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is aligned with green chemistry principles, minimizing hazardous chemicals by using water as the solvent.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented, showcasing its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Antitumor Activity

The compound also shows promise in anticancer research. Studies have demonstrated its ability to inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro assays indicated that it effectively reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit aldose reductase , an enzyme implicated in diabetic complications. This inhibition can potentially mitigate oxidative stress and subsequent cellular damage associated with diabetes.

Comparative Analysis

When compared to similar thiazolidinone derivatives, such as rhodanine derivatives, this compound stands out due to its specific substitution pattern which enhances its biological efficacy. Table 1 summarizes the comparative biological activities of related compounds:

CompoundAntibacterial ActivityAntitumor Activity
2-hydroxy-N-(4-oxo-2-sulfanylidene...)HighModerate
Rhodanine derivative AModerateLow
Thiazolidinone derivative BLowHigh

Case Studies

Several research studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : A study assessed the antibacterial activity against five bacterial strains and found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another study focused on the anticancer properties of thiazolidinone derivatives, highlighting that compounds with similar structures showed promising results in inhibiting cancer cell growth, supporting further exploration of this compound's potential .

Q & A

Q. Example workflow :

Crystallize the compound for X-ray analysis.

Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives like this compound?

Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Structural modifications : Minor changes (e.g., substituents on the benzamide ring) drastically alter activity .

Q. Methodological strategies :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents and test against standardized assays (e.g., MIC for antimicrobial activity).
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or trends .

Table 1 : Example SAR Data for Analogous Compounds

Substituent PositionBiological Activity (IC50_{50}, μM)Reference
4-OCH3_312.3 (Anticancer)
2-Cl8.7 (Antimicrobial)

Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, DHFR).
    • Validation : Compare docking scores with experimental IC50_{50} values to refine force field parameters .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories .

Case study : Docking of a thiazolidinone derivative into the ATP-binding pocket of kinase targets revealed hydrogen bonds with Asp86 and hydrophobic interactions with Phe183, explaining its inhibitory activity .

Advanced: How can researchers address low yield or purity during scale-up synthesis?

Answer:
Common issues and solutions :

  • Low yield : Optimize stoichiometry (e.g., excess benzoyl chloride) or switch to flow chemistry for better heat/mass transfer .
  • Purity challenges :
    • Use preparative HPLC with a C18 column for high-resolution separation.
    • Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Table 2 : Reaction Optimization Parameters

ParameterSmall Scale (mg)Pilot Scale (g)
Temperature (°C)2530
Reaction Time (h)128
Yield (%)6582

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition >150°C (TGA data).
  • Photostability : Store in amber vials to prevent UV-induced degradation.
  • Hydrolytic stability : Susceptible to hydrolysis in basic aqueous media (pH >9); use lyophilization for long-term storage .

Advanced: How can crystallographic data be leveraged to improve drug design for this compound?

Answer:

  • Electron density maps : Identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice to guide derivatization.
  • Polymorph screening : Use SHELXD to solve structures of different polymorphs and select forms with optimal solubility .

Example : A polymorph with a 2D hydrogen-bonded network showed 3x higher aqueous solubility than the default form .

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